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Compound of Interest

4-(Dimethylcarbamoyl)-2-
Compound Name:
fluorophenylboronic acid

Cat. No.: B1451328

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a key building block in contemporary drug
discovery and development. Designed for researchers, scientists, and professionals in the
pharmaceutical and chemical industries, this document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The
methodologies and interpretations presented herein are grounded in established spectroscopic
principles and data from structurally related molecules, offering a robust framework for the
characterization of this and similar substituted phenylboronic acids.

Introduction to 4-(Dimethylcarbamoyl)-2-
fluorophenylboronic acid

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a bifunctional molecule of significant
interest in medicinal chemistry. The presence of a boronic acid moiety facilitates various
chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a
cornerstone of modern carbon-carbon bond formation. The dimethylcarbamoyl group and the
fluorine substituent modulate the electronic properties and steric hindrance of the molecule,
influencing its reactivity and potential biological activity. Accurate spectroscopic characterization
Is paramount for confirming the identity, purity, and stability of this reagent, ensuring the
reliability of subsequent synthetic applications and biological assays.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a combination of tH, 13C, 1°F, and
1B NMR experiments provides a detailed picture of its molecular framework.

Predicted NMR Data

While experimental spectra for this specific compound are not widely published, we can predict
the chemical shifts and coupling patterns based on the analysis of its constituent functional
groups and data from analogous compounds such as 2-fluorophenylboronic acid and 4-
(dimethylcarbamoyl)phenylboronic acid.[1][2][3]

Table 1: Predicted NMR Spectroscopic Data for 4-(Dimethylcarbamoyl)-2-
fluorophenylboronic acid
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Predicted Coupling
Nucleus Chemical Shift  Multiplicity Constant (J, Assignment
(3, ppm) Hz)
dd (doublet of Aromatic H ortho
H NMR ~76-7.8 ~8, ~2 o
doublets) to boronic acid
_ Aromatic H meta
~7.4-7.6 m (multiplet) - ) )
to boronic acid
) Aromatic H para
~72-7.4 t (triplet) ~8 ] ]
to boronic acid
~2.9-3.1 s (singlet) - N-CHs
~5.0-7.0 br s (broad
) - B(OH)2
(broad) singlet)
13C NMR ~168 s - C=0 (amide)
~160 (d) d (doublet) LJCF = 250 C-F
Aromatic C para
~135 (d) d (doublet) 3JCF =8
toF
Aromatic C ortho
~130 (d) d (doublet) 2JCF =3
toF
Aromatic C ipso
~125 S - to boronic acid
(broad)
Aromatic C meta
~120 (d) d (doublet) 2JCF =20
toF
Aromatic C meta
~115 (d) d (doublet) 4JCF=1
toF
~36 S - N-CHs
1°F NMR ~-110t0-120 S - Ar-F
1B NMR ~28 - 32 (broad) brs - B(OH)2
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Note: Predicted values are estimates and may vary depending on the solvent and

concentration.

Causality behind Predicted Shifts:

'H NMR: The aromatic protons are expected in the downfield region (7.2-7.8 ppm) due to the
deshielding effect of the aromatic ring. The electron-withdrawing nature of the fluorine and
dimethylcarbamoyl groups will further influence their precise shifts. The protons on the N-
methyl groups of the carbamoyl moiety are anticipated as a singlet around 2.9-3.1 ppm. The
boronic acid protons are often broad and may exchange with residual water in the solvent.

13C NMR: The carbonyl carbon of the amide will appear significantly downfield (~168 ppm).
The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling
constant (*JCF = 250 Hz). Other aromatic carbons will show smaller couplings to the fluorine
depending on their proximity. The carbon attached to the boron atom is often broad due to
the quadrupolar nature of the boron nucleus.

19F NMR: A single resonance is expected for the fluorine atom, with a chemical shift
characteristic of an aryl fluoride.[4]

1B NMR: A broad singlet is anticipated in the region typical for trigonal boronic acids.[5][6][7]
The broadness is a result of quadrupolar relaxation.

Experimental Protocol for NMR Data Acquisition
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Caption: Workflow for NMR data acquisition and processing.

Self-Validating System: The use of a deuterated solvent with a known chemical shift allows for
internal referencing of the spectra. An internal standard like tetramethylsilane (TMS) can be
added for even more precise referencing. The consistency of the observed couplings,
particularly the C-F couplings in the 3C NMR spectrum, provides internal validation of the
structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid will be
characterized by absorptions corresponding to the O-H, C=0, C-N, C-F, and B-O bonds.

Predicted IR Data

Table 2: Predicted IR Absorption Frequencies for 4-(Dimethylcarbamoyl)-2-
fluorophenylboronic acid
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Frequency Range (cm™?) Intensity Assignment
3500 - 3200 (broad) Strong O-H stretching (boronic acid)
) C-H stretching (aromatic and

3000 - 2850 Medium

methy!l)
~1630 Strong C=0 stretching (amide | band)
~1400 - 1350 Strong B-O stretching
~1250 Strong C-N stretching (amide)
~1100 Medium C-F stretching

C-H out-of-plane bending
~850 - 750 Strong

(aromatic)

Rationale for Assignments: The broad O-H stretch is characteristic of the hydrogen-bonded
boronic acid hydroxyl groups. The strong carbonyl absorption is a hallmark of the amide
functional group. The B-O and C-F stretches are also expected to be prominent features in the
fingerprint region of the spectrum.[8][9]

Experimental Protocol for IR Data Acquisition (ATR-
FTIR)

Sample Preparation & Setup Data Acquisition Data Processing
amount of solid sample ‘Acaire the sample spectrum
i e . :
[Ensure ATR crystal s clean on the ATR crystal )—»Ewmy pressure to ensure good contact (o0 1635 scang) T J——9| Cleantne ATR crystal |-—{ Perform background subtraction Identify and label major peaks

Click to download full resolution via product page

Caption: Workflow for ATR-FTIR data acquisition.

Self-Validating System: The acquisition of a background spectrum before the sample spectrum
is crucial to subtract the contributions of atmospheric water and carbon dioxide, ensuring that
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the resulting spectrum is solely from the sample. The reproducibility of the spectrum upon
repeated measurements validates the data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of the molecular weight and elucidation of the
structure.

Predicted Mass Spectrometry Data

For 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (Molecular Formula: CoH11BFNOs3,
Molecular Weight: 211.00 g/mol ), the following is expected:

» Electrospray lonization (ESI): This is a soft ionization technique.

o Positive Mode: The protonated molecule [M+H]* at m/z 212.0. Adducts with sodium
[M+Na]* at m/z 234.0 or potassium [M+K]* at m/z 250.0 may also be observed.

o Negative Mode: The deprotonated molecule [M-H]~ at m/z 210.0.
o Electron lonization (EIl): This is a hard ionization technique that leads to fragmentation.
o Molecular lon (M*:): A peak at m/z 211.
o Major Fragments: Fragmentation patterns can be complex, but some likely losses include:

» Loss of -OH (m/z 194)

Loss of H20 (m/z 193)

Loss of -N(CHs)z2 (m/z 167)

Loss of -:CON(CHs)2 (m/z 139)

Cleavage of the C-B bond.

Trustworthiness of Fragmentation: The fragmentation pattern provides a fingerprint of the
molecule. The presence of fragments corresponding to logical losses from the parent molecule,
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such as the dimethylamino group or the entire dimethylcarbamoyl moiety, lends confidence to
the structural assignment.[10][11][12][13]

Experimental Protocol for LC-MS Data Acquisition

Sample Preparation Liquid Chromatography Mass Spectrometry
Prepare a dilute solution of the sample Inject sample onto an appropriate Elute radient ‘Acquire mass s
[ e 1 momiin methonah Filter the solution o o vy o lonize the eluent using ESI Pt o

Click to download full resolution via product page
Caption: Workflow for LC-MS data acquisition.

Authoritative Grounding: The use of a high-resolution mass spectrometer allows for the
determination of the exact mass of the molecular ion, which can be used to confirm the
elemental composition of the molecule. The isotopic pattern, particularly for boron (:°B and 11B),
can further validate the presence of this element.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-
(Dimethylcarbamoyl)-2-fluorophenylboronic acid. The expected NMR, IR, and MS data,
along with standardized experimental protocols, offer a comprehensive framework for the
characterization of this important chemical entity. By understanding and applying these
spectroscopic techniques, researchers can confidently verify the structure and purity of their
material, ensuring the integrity of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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